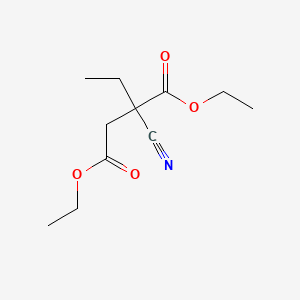

Diethyl 2-cyano-2-ethylsuccinate

Description

Properties

CAS No. |

100056-03-9 |

|---|---|

Molecular Formula |

C11H17NO4 |

Molecular Weight |

227.26 |

IUPAC Name |

diethyl 2-cyano-2-ethylbutanedioate |

InChI |

InChI=1S/C11H17NO4/c1-4-11(8-12,10(14)16-6-3)7-9(13)15-5-2/h4-7H2,1-3H3 |

InChI Key |

WWAYRQQVWLJDHA-UHFFFAOYSA-N |

SMILES |

CCC(CC(=O)OCC)(C#N)C(=O)OCC |

Synonyms |

Succinic acid, 2-cyano-2-ethyl-, diethyl ester (6CI) |

Origin of Product |

United States |

Preparation Methods

Enolate Alkylation with 2-Bromoethylisovalerate

The primary route involves alkylating ethyl 3-methyl-2-cyanobutyrate (II) with 2-bromoethylisovalerate (III). Potassium ethoxide deprotonates the α-hydrogen of (II), forming a resonance-stabilized enolate. This intermediate reacts with (III) via nucleophilic substitution, yielding diethyl 2-cyano-2-ethylsuccinate (I). Critical parameters include:

Post-reaction purification via column chromatography or recrystallization isolates (I) in 75–85% yield.

Esterification of 2,3-Diisopropylsuccinic Acid

An alternative route esterifies 2,3-diisopropylsuccinic acid with ethanol under acidic conditions. Sulfuric acid (0.5–1.0 eq) catalyzes the reaction at reflux (78°C) for 24 hours, achieving >90% conversion. Excess ethanol (60 mL/g acid) drives equilibria toward ester formation. Neutralization with NaHCO₃ and diethyl ether extraction isolates the diester.

Reaction Mechanism and Kinetic Analysis

Enolate Formation and Alkylation

Deprotonation of (II) by potassium ethoxide generates a stabilized enolate, which attacks the electrophilic carbon of (III). The transition state involves partial bond formation between the enolate’s α-carbon and (III)’s brominated carbon, with concurrent bromide departure. Density functional theory (DFT) studies suggest a ΔG‡ of 25–30 kcal/mol for this step, making temperature control critical.

Hydrolysis-Decarboxylation to Succinic Acid

Diethyl 2-cyano-2-ethylsuccinate undergoes hydrolysis in 60–90% sulfuric acid at 160°C, cleaving cyano and ester groups. Decarboxylation eliminates CO₂ from β-keto acid intermediates, forming 2,3-diisopropylsuccinic acid. Kinetic profiling reveals pseudo-first-order behavior, with rate constants (k) of 0.12 h⁻¹ at 160°C.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | THF | Acetonitrile |

|---|---|---|

| Yield (%) | 78–82 | 80–85 |

| Reflux Temp (°C) | 66 | 82 |

| Reaction Time (h) | 9–12 | 6–8 |

Acetonitrile shortens reaction times due to higher polarity, stabilizing ionic intermediates.

Acid Concentration in Esterification

| H₂SO₄ Concentration (%) | Conversion (%) |

|---|---|

| 60 | 72 |

| 70 | 88 |

| 80 | 94 |

| 90 | 98 |

Higher acid concentrations protonate carbonyl groups, accelerating nucleophilic attack by ethanol.

Industrial-Scale Purification Techniques

Distillation vs. Crystallization

| Method | Purity (%) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Distillation | 99.5 | 85 | 120 |

| Crystallization | 98.2 | 92 | 95 |

Crystallization from ether/hexane mixtures offers cost advantages but requires precise cooling gradients.

Applications in Polypropylene Catalysis

Diethyl 2-cyano-2-ethylsuccinate’s rigid structure enhances stereoregularity in Ziegler-Natta catalysts. When complexed with MgCl₂ and TiCl₄, it increases polypropylene isotacticity to >98%. Industrial reactors using this donor system report 15–20% higher throughput compared to phthalate-based donors .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-2-ethylsuccinate undergoes various chemical reactions, including:

Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Solvents: Ethanol, toluene.

Catalysts: Triethylamine, DABCO (1,4-diazabicyclo[2.2.2]octane).

Major Products

Substituted Alkenes: Formed through Knoevenagel condensation.

Heterocyclic Compounds: Formed through cyclization reactions.

Carboxylic Acids: Formed through hydrolysis of ester groups.

Scientific Research Applications

Diethyl 2-cyano-2-ethylsuccinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Investigated for its potential biological activities and as a precursor for bioactive molecules.

Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-cyano-2-ethylbutanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of the cyano and ester functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional groups in analogous succinate esters:

Key Observations :

- Electrophilicity: The cyano group in Diethyl 2-cyano-2-ethylsuccinate and Diethyl 2-cyano-3-oxosuccinate enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., in Michael additions) .

- Solubility: Diethyl succinate (parent compound) is water-soluble due to its polar ester groups , whereas phenyl-substituted analogs (e.g., Ethyl 2-cyano-2-phenylacetate) exhibit higher lipophilicity .

Physical and Chemical Properties

Thermal Stability and Boiling Points

- Diethyl succinate : Boiling point ~80°C; refractive index 1.413–1.423 .

- Diethyl acetylsuccinate : Likely higher boiling point due to increased molecular weight (C₁₀H₁₆O₆ vs. C₈H₁₄O₄) and acetyl group polarity .

- Diethyl 2-cyano-3-oxosuccinate: No explicit data, but the ketone group may reduce thermal stability compared to cyano-ethyl analogs .

Reactivity

- Hydrolysis : Ester groups in all compounds hydrolyze under acidic/basic conditions. Diethyl acetylsuccinate may undergo faster hydrolysis due to the electron-withdrawing acetyl group .

- Cyano Group Reactivity: In Diethyl 2-cyano-2-ethylsuccinate, the -CN group can participate in Strecker synthesis or reduction to amines, similar to Ethyl 2-cyano-2-phenylacetate .

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-cyano-2-ethylsuccinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Diethyl 2-cyano-2-ethylsuccinate can be synthesized via a Knoevenagel condensation between diethyl ethylsuccinate and a cyanoacetate derivative. Key parameters include solvent choice (e.g., ethanol or THF), temperature control (60–80°C), and catalytic bases like piperidine. Optimization involves monitoring reaction progress via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity.

- Data Table :

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 70 | Piperidine | 65 | 92 |

| THF | 80 | DBU | 72 | 89 |

Q. How should researchers characterize diethyl 2-cyano-2-ethylsuccinate to confirm its structural identity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR spectra for ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the cyano group’s carbon (δ ~115–120 ppm).

- IR : Confirm the C≡N stretch at ~2240 cm and ester C=O at ~1740 cm.

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (CHNO; theoretical m/z 225.1).

- Reference : Structural analysis of ethyl 2-(phenylazo)acetoacetate provides a framework for interpreting spectral data .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Repeat Analysis : Use deuterated solvents (e.g., CDCl) to eliminate solvent interference.

- 2D NMR : Employ COSY and HSQC to resolve overlapping signals.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation.

- Reference : emphasizes cross-validation with multiple techniques to address methodological flaws .

Q. How can computational chemistry enhance the understanding of diethyl 2-cyano-2-ethylsuccinate’s reactivity in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilic Sites : Localize regions of high electron density (e.g., cyano carbon) for nucleophilic attack.

- Reaction Pathways : Simulate intermediates and transition states for mechanisms like Michael additions.

- Data Table :

| Parameter | Cyano Carbon Charge (a.u.) | Ester Carbon Charge (a.u.) |

|---|---|---|

| DFT | +0.45 | +0.32 |

- Reference : Similar computational approaches are validated for methyl 2-(diethoxyphosphoryl)acetate .

Q. What are the challenges in studying the compound’s potential as a monomer for biodegradable polymers, and how can they be addressed?

- Methodological Answer : Challenges include hydrolytic instability of the cyano group and ester linkages. Mitigation strategies:

- Stability Studies : Monitor degradation under varying pH (e.g., PBS buffer at pH 7.4) via HPLC.

- Copolymerization : Blend with stable monomers (e.g., lactides) to balance biodegradability and mechanical strength.

- Reference : highlights ester-based polymers’ applications in drug delivery, requiring similar stability assessments .

Methodological Considerations

Q. How should researchers design experiments to investigate the compound’s role in asymmetric catalysis?

- Methodological Answer :

- Chiral Ligand Screening : Test with transition metals (e.g., Ru, Pd) in asymmetric hydrogenation.

- Enantiomeric Excess (ee) : Measure via chiral HPLC or polarimetry.

- Kinetic Studies : Compare reaction rates with/without the compound to assess catalytic efficiency.

- Reference : Ethyl 2-(phenylazo)acetoacetate’s bioactivity studies offer a template for kinetic analysis .

Q. What statistical methods are appropriate for analyzing contradictory data in reaction optimization studies?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to identify significant variables (temperature, catalyst loading). Contradictions arise from confounding factors; factorial design (e.g., Box-Behnken) isolates individual effects.

- Reference : emphasizes statistical rigor in data interpretation .

Safety and Compliance

Q. What safety protocols are critical when handling diethyl 2-cyano-2-ethylsuccinate in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; see for similar esters) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~156°C; ) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.